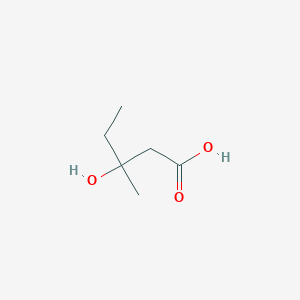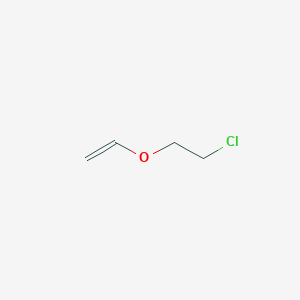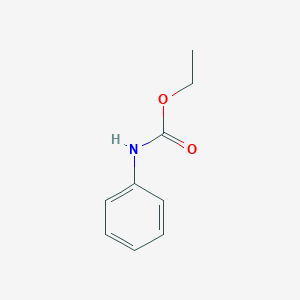
3-ヒドロキシ-3-メチルペンタン酸
概要
説明
3-Hydroxy-3-methylpentanoic acid is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxy-3-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydroxy-3-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-3-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
3-ヒドロキシ-3-メチルペンタン酸は、新規医薬品化合物の合成における潜在的な役割について、医薬品研究で調査されています。 その構造は特定のアミノ酸に似ており、代謝経路と相互作用するアナログを開発するために使用できる可能性があります .
有機合成
この化合物は、有機合成におけるビルディングブロックとして役立ちます。医薬品または工業用用途を含む、より複雑な分子を作成するために使用できます。 ヒドロキシル基により、さまざまな化学反応に汎用性の高い中間体になります .
材料科学
材料科学では、3-ヒドロキシ-3-メチルペンタン酸を使用して、独自の特性を持つポリマーを合成できます。 ポリマー鎖への組み込みは、柔軟性や分解に対する耐性など、材料の物理的特性に影響を与える可能性があります .
生化学研究
研究者は、この化合物を、分岐鎖アミノ酸に関連する代謝経路の一部として研究しています。 これらの経路が阻害される疾患、たとえば特定の先天性代謝異常の理解に役立つ可能性があります .
Safety and Hazards
作用機序
Target of Action
The primary target of 3-Hydroxy-3-methylpentanoic acid, also known as 3-Hydroxy-3-methylvaleric acid, is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This enzyme plays a crucial role in the metabolism of isoleucine .
Mode of Action
The compound interacts with its target enzyme, leading to a series of biochemical reactions. It is synthesized by the action of acetolactate mutase with subsequent reduction from α-aceto-α-hydroxybutyrate through 3-hydroxy-2-keto-3-methylpentanoate .
Biochemical Pathways
The compound is involved in the metabolism of isoleucine, an essential amino acid. It is synthesized from α-aceto-α-hydroxybutyrate and then processed by the action of dihydroxyacid dehydratase, which results in 2-keto-3-methylvalerate and water . The transamination of 2-keto-3-methylvalerate yields isoleucine .
Result of Action
The result of the compound’s action is the production of isoleucine, an essential amino acid. Isoleucine plays a crucial role in various physiological processes, including protein synthesis and energy production .
生化学分析
Biochemical Properties
3-Hydroxy-3-methylpentanoic acid interacts with several enzymes, proteins, and other biomolecules. It is derived from the reduction of 2-Keto-3-methylvaleric acid, possibly through the action of a lactate dehydrogenase . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of 3-Hydroxy-3-methylpentanoic acid on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 3-Hydroxy-3-methylpentanoic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-3-methylpentanoic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
3-Hydroxy-3-methylpentanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
3-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGHVPSZIWXTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933847 | |
| Record name | 3-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150-96-9 | |
| Record name | 3-Hydroxy-3-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 3-hydroxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-3-methylvaleric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 3-Hydroxy-3-methylpentanoic acid in cholesterol biosynthesis?
A1: 3-Hydroxy-3-methylpentanoic acid is structurally similar to mevalonic acid, a key precursor in the biosynthesis of cholesterol. Research has focused on synthesizing and evaluating mevalonic acid analogs, including 3-Hydroxy-3-methylpentanoic acid, as potential inhibitors of this pathway [1].
Q2: Did 3-Hydroxy-3-methylpentanoic acid itself prove to be an effective inhibitor of cholesterol biosynthesis?
A2: While designed as a potential inhibitor, 3-Hydroxy-3-methylpentanoic acid did not demonstrate significant inhibitory effects on cholesterol synthesis in rat liver slices or on HMG-CoA reductase activity in vitro [1]. This suggests that the 5-hydroxyl group present in mevalonic acid plays a crucial role in its biological activity within this pathway.
Q3: Were any derivatives of 3-Hydroxy-3-methylpentanoic acid found to impact lipid profiles?
A3: Interestingly, a cyclic derivative of 3-Hydroxy-3-methylpentanoic acid, 4-hydroxy-4-(4-chlorophenyl)-2-piperidone (III b), was found to increase high-density lipoprotein (HDL) levels in normolipemic rats [1]. This finding highlights the potential for structural modifications within this class of compounds to influence lipid metabolism through mechanisms that may differ from direct cholesterol biosynthesis inhibition.
Q4: How does the chemical environment influence the reactivity of isoleucine, a compound structurally related to 3-Hydroxy-3-methylpentanoic acid?
A4: Research on the deamination of isoleucine and its esters, which share structural similarities with 3-Hydroxy-3-methylpentanoic acid, reveals that reaction outcomes are influenced by the surrounding chemical environment [2]. Specifically, the presence of micelles, formed by varying the ester chain length or counterions, can alter the stereochemistry of substitution and rearrangement reactions. This highlights the importance of considering the microenvironment when studying the reactivity and potential biological interactions of compounds like 3-Hydroxy-3-methylpentanoic acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















